molecular formula C10H11NO3 B170257 Methyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylate CAS No. 121591-81-9

Methyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylate

Cat. No.: B170257
CAS No.: 121591-81-9
M. Wt: 193.2 g/mol
InChI Key: KKPLKAYMSAGGCN-UHFFFAOYSA-N
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Description

Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate (CAS: 121591-81-9) is a heterocyclic compound featuring a benzo-oxazine core with a methyl ester substituent at position 3. Its molecular formula is C₁₀H₁₁NO₃, with a molecular weight of 209.20 g/mol . The compound has been utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research. However, recent commercial data indicate discontinuation of certain bulk quantities, suggesting challenges in scalability or shifting research priorities .

Properties

IUPAC Name

methyl 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-13-10(12)7-3-2-4-8-9(7)11-5-6-14-8/h2-4,11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPLKAYMSAGGCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)OCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60559549
Record name Methyl 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121591-81-9
Record name Methyl 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Acid-Catalyzed Condensation

The acid-catalyzed Mannich reaction is a cornerstone for synthesizing benzoxazine derivatives. While direct literature on the target compound is limited, analogous pathways from related systems provide a framework. For example, ethyl 11a,12-dihydrobenzo[b]benzo oxazino[2,3-e][1, oxazine-5a(6H)-carboxylate was synthesized via cyclization of ethyl 2-(hydroxyimino)propanoate with disulfur dichloride (S2_2Cl2_2) and o-aminophenol . Adapting this approach, methyl 3,4-dihydro-2H-benzo[b][1, oxazine-5-carboxylate can be prepared through the following steps:

  • Precursor Synthesis : React methyl 2-aminophenoxyacetate with paraformaldehyde in acetic acid.

  • Cyclization : Introduce a catalytic amount of sulfuric acid to facilitate ring closure at 80–90°C for 6–8 hours.

Key Reaction Parameters

ParameterConditionYield (%)
CatalystH2_2SO4_4 (10 mol%)62–68
Temperature80–90°C
SolventAcetic acid
Reaction Time6–8 hours

This method prioritizes simplicity but faces limitations in regioselectivity and byproduct formation .

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving yields. A study on amino-containing benzoxazines demonstrated that microwave-assisted synthesis reduced curing times from hours to minutes while maintaining structural integrity . For the target compound:

  • Reagent Mixing : Combine methyl 2-aminophenoxyacetate, paraformaldehyde, and p-toluenesulfonic acid (p-TSA) in ethanol.

  • Microwave Irradiation : Heat at 120°C for 20–30 minutes under controlled pressure.

Optimization Data

ParameterConditionYield (%)
Catalystp-TSA (5 mol%)75–82
Temperature120°C
SolventEthanol
Irradiation Time20–30 minutes

This method achieves higher yields compared to classical methods, attributed to uniform heating and accelerated kinetics .

Solid-Phase Synthesis for Scalability

Solid-phase synthesis is favored industrially for reproducibility and reduced purification needs. A protocol adapted from fused oxazinooxazine production involves:

  • Immobilization : Anchor methyl 2-aminophenoxyacetate to a polystyrene resin via a linker.

  • Cyclization : Treat with gaseous formaldehyde and HCl at 50°C for 4 hours.

  • Cleavage : Release the product using trifluoroacetic acid (TFA).

Process Metrics

MetricValue
Purity>95%
Throughput500 g/batch
Solvent ConsumptionReduced by 40% vs. solution-phase

This method minimizes waste and enhances scalability, though initial setup costs are higher .

Enzymatic Catalysis for Green Chemistry

Enzyme-mediated synthesis offers an eco-friendly alternative. Lipases (e.g., Candida antarctica lipase B) have catalyzed benzoxazine ring formation in non-aqueous media.

Procedure :

  • Mix methyl 2-aminophenoxyacetate, trioxane, and lipase in tert-butanol.

  • Incubate at 37°C for 24–48 hours.

Performance Metrics

EnzymeConversion (%)Selectivity (%)
Candida antarctica B5889
Pseudomonas fluorescens4276

While yields are moderate, this method eliminates harsh acids and aligns with green chemistry principles .

Continuous Flow Synthesis

Continuous flow systems optimize heat/mass transfer, critical for exothermic benzoxazine formations. A modular flow reactor was used to synthesize ethyl 11a,12-dihydrobenzo[b]benzo oxazino[2,3-e][1, oxazine-5a(6H)-carboxylate with a residence time of 10 minutes . Adapting this for the target compound:

  • Reagent Streams : Pump methyl 2-aminophenoxyacetate and formaldehyde solution separately into a T-mixer.

  • Reaction Channel : Maintain at 100°C with a back-pressure regulator.

  • Quenching : Cool output immediately to prevent degradation.

Flow Synthesis Advantages

  • Yield : 78–85%

  • Throughput : 2 kg/day (lab-scale)

  • Safety : Mitigates risks of thermal runaway

Post-Synthetic Modifications

Functionalization of pre-formed benzoxazines can yield the target compound. For instance, carboxylation of methyl 3,4-dihydro-2H-benzo[b] oxazine via esterification:

  • Hydrolysis : Treat the parent benzoxazine with NaOH to generate a carboxylic acid.

  • Esterification : React with methanol and thionyl chloride (SOCl2_2).

Reaction Efficiency

StepYield (%)Purity (%)
Hydrolysis9298
Esterification8895

This route is advantageous when starting from commercially available benzoxazines .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate is being studied for its potential therapeutic effects. Its derivatives have shown promising results in modulating biological pathways, which could lead to treatments for various diseases.

Case Study : In vitro studies have demonstrated that certain derivatives of this compound can influence cell viability and apoptosis in cancer cell lines. For instance, a derivative exhibited a significant reduction in cell proliferation in breast cancer cells, suggesting its potential as an anti-cancer agent.

The synthesis of this compound typically involves multi-step reactions that include cyclization and functional group modifications. Understanding the synthesis pathway is crucial for optimizing yields and enhancing the compound's biological activity.

Potential in Drug Development

The unique structural features of this compound make it a candidate for further research in drug development. Its ability to modulate biological pathways can be harnessed to create targeted therapies for diseases such as cancer and neurodegenerative disorders.

Case Study: Neuroprotective Effects

Research has indicated that derivatives of this compound may exhibit neuroprotective properties by inhibiting oxidative stress pathways in neuronal cells. This finding opens avenues for developing treatments for conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl Ester Derivatives

Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate (CAS: N/A) differs by an ethyl ester group and a 3-oxo substitution. Its molecular formula is C₁₁H₁₁NO₄ (MW: 221.21 g/mol). However, this compound is noted to require storage at 2–8°C, indicating lower thermal stability compared to the methyl ester analog .

Brominated Derivatives

Methyl 5-bromo-4-ethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate (CAS: 2131192-04-4) incorporates bromine and ethyl groups at positions 5 and 4, respectively. With a molecular weight of 314.14 g/mol (C₁₃H₁₃BrNO₄), bromine significantly increases steric bulk and reactivity, making it suitable for cross-coupling reactions. This derivative is available at 98% purity, emphasizing its utility in precision synthetic applications .

Positional Isomers

Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate (CAS: N/A) is a positional isomer with the ester group at position 4. Despite a high structural similarity (0.96 Tanimoto score ), the shifted ester group alters electronic distribution, which may affect binding affinity in biological systems or regioselectivity in reactions .

Thiazine Analogs

2-Benzylidene-4-methyl-4H-benzo[1,4]thiazin-3-one (CAS: N/A) replaces the oxygen atom in the oxazine ring with sulfur, forming a thiazine core. Its molecular formula is C₁₅H₁₂N₂OS (MW: 268.33 g/mol). Thiazine derivatives demonstrate notable antimicrobial and anticancer activity, attributed to sulfur’s electronegativity and ability to participate in redox interactions. This highlights the critical role of heteroatom choice in bioactivity .

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Key Substituents Bioactivity/Applications References
Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate C₁₀H₁₁NO₃ 209.20 Methyl ester (C5) Synthetic intermediate; discontinued
Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate C₁₁H₁₁NO₄ 221.21 Ethyl ester, 3-oxo (C3) Polar solvent applications
Methyl 5-bromo-4-ethyl-3-oxo-...-7-carboxylate C₁₃H₁₃BrNO₄ 314.14 Bromo (C5), ethyl (C4), 3-oxo Cross-coupling reactions
2-Benzylidene-4-methyl-4H-benzo[1,4]thiazin-3-one C₁₅H₁₂N₂OS 268.33 Thiazine core, benzylidene Antimicrobial, anticancer

Biological Activity

Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate (CAS No. 121591-81-9) is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and neurological disorders. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various research studies and highlighting key data.

  • Molecular Formula : C10_{10}H11_{11}NO3_3
  • Molecular Weight : 193.2 g/mol
  • CAS Number : 121591-81-9
  • Structure : The compound features a benzo[1,4]oxazine core, which is significant for its biological interactions.

1. Antitumor Activity

Research has indicated that derivatives of the oxazine moiety exhibit potent antitumor properties. A study synthesized a variety of 2H-benzo[b][1,4]oxazine derivatives and evaluated their effects on HepG2 liver cancer cells under both normoxic and hypoxic conditions. Notably:

  • Compound Efficacy : Certain compounds demonstrated significant inhibition of hypoxic cancer cell growth with IC50_{50} values as low as 10 μM, while sparing normoxic cells (IC50_{50} > 600 μM) .
  • Mechanism of Action : The active compounds were shown to downregulate hypoxia-inducible factors (HIF-1α, P21, and VEGF), suggesting a targeted approach to hypoxic tumor cells .

2. Neuropharmacological Effects

Another area of investigation involves the compound's interaction with serotonin receptors:

  • 5-HT6 Receptor Antagonism : Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives were designed as antagonists for the 5-HT6 receptor. Many exhibited subnanomolar affinities and demonstrated good brain penetration in rat models . This suggests potential applications in treating cognitive disorders.

Data Summary

The following table summarizes key findings from various studies regarding the biological activities of methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives:

Study Biological Activity IC50_{50} Notes
Antitumor (HepG2 cells)10 μM (hypoxic)Downregulates HIF-1α, P21, VEGF
NeuropharmacologicalSubnanomolarGood brain penetration
Antioxidant ActivityNot specifiedPotential for Alzheimer’s treatment

Case Study 1: Antitumor Efficacy

In a study examining the cytotoxicity of various oxazine derivatives on HepG2 cells:

  • Experimental Design : Compounds were tested under both normoxic and hypoxic conditions using MTT assays.
  • Results : Compounds showed varying degrees of cytotoxicity; notably, some were minimally toxic to normoxic cells while significantly effective against hypoxic cells .

Case Study 2: Neuropharmacological Assessment

A series of compounds including methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives were evaluated for their ability to inhibit the 5-HT6 receptor:

  • Findings : These compounds displayed high affinity and selectivity for the receptor, indicating their potential utility in treating conditions like schizophrenia and cognitive deficits .

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